

Application Notes and Protocols for In Vivo Studies with Yoshi-864

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Compound of Interest		
Compound Name:	Yoshi-864	
Cat. No.:	B1683515	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yoshi-864, also known as 1-propanol-3,3'-iminodidimethanesulfonatehydrochloride, is an alkylating agent that functions by cross-linking DNA, which in turn inhibits DNA replication.[1] This document provides detailed application notes and protocols for the preparation and administration of **Yoshi-864** for in vivo studies, targeting researchers in oncology and drug development. These guidelines are based on available historical clinical data and established best practices for preclinical research with alkylating agents.

Chemical Properties and Mechanism of Action

Yoshi-864 is classified as an alkylsulfonate.[1] Its cytotoxic effect is achieved through the alkylation of DNA, leading to the formation of cross-links between DNA strands. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells.

Mechanism of Action: DNA Damage Response

The introduction of DNA cross-links by **Yoshi-864** triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway's primary function is to detect DNA lesions, signal their presence, and mediate DNA repair or, if the damage is too severe, initiate



programmed cell death (apoptosis). The DDR is a critical determinant of the efficacy of DNA-damaging agents like **Yoshi-864**.

Quantitative Data Summary

The following table summarizes the available quantitative data for **Yoshi-864** based on historical human clinical trial data. Specific preclinical data, such as solubility in various solvents and optimal dosing in animal models, are not readily available in the public domain and would need to be determined empirically.

Parameter	Value	Species	Administration Route	Source
Initial Effective Dose	1.5 mg/kg	Human	Intravenous	[2]
Recommended Phase II Dose	2.0 mg/kg/day for 5 days	Human	Intravenous	[2][3]
Dose Escalation Range	0.25 mg/kg to 2.7 mg/kg	Human	Intravenous	[2][3]
Common Toxicities	Thrombocytopeni a, Leukopenia	Human	Intravenous	[3]
Other Observed Toxicities	Nausea, Vomiting, Sedation	Human	Intravenous	[3]

Experimental Protocols

- 1. Handling and Storage of Yoshi-864
- Safety Precautions: Yoshi-864 is a potent cytotoxic agent and should be handled with
 extreme care. Personal Protective Equipment (PPE), including a lab coat, safety goggles,
 and double gloves, is mandatory. All handling of the powdered compound and concentrated
 solutions should be performed in a certified chemical fume hood or a biological safety
 cabinet.



- Storage: The lyophilized powder should be stored in a cool, dry, and dark place, as recommended by the supplier. Long-term storage at -20°C is advisable. Protect from moisture.
- 2. Preparation of Yoshi-864 for In Vivo Administration

This protocol is a general guideline and may require optimization based on the specific experimental needs and the formulation's stability.

- Objective: To prepare a sterile, injectable solution of Yoshi-864 for intravenous administration in a murine model.
- Materials:
 - Yoshi-864 powder
 - Sterile Water for Injection (WFI)
 - Sterile 0.9% saline
 - Sterile vials
 - 0.22 μm sterile syringe filters
- Procedure:
 - Reconstitution: Aseptically reconstitute the Yoshi-864 powder with a small volume of Sterile WFI to create a stock solution. The exact volume will depend on the desired final concentration and the empirically determined solubility.
 - Dilution: Further dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. For example, to achieve a 2 mg/mL solution for a 2 mg/kg dose in a 20g mouse, the injection volume would be 20 μL.
 - Sterilization: Sterilize the final solution by passing it through a 0.22 μm sterile syringe filter into a sterile vial.



- Quality Control: Visually inspect the final solution for any particulates or discoloration. It is recommended to prepare the formulation fresh for each experiment.
- 3. In Vivo Administration of **Yoshi-864** in a Murine Xenograft Model

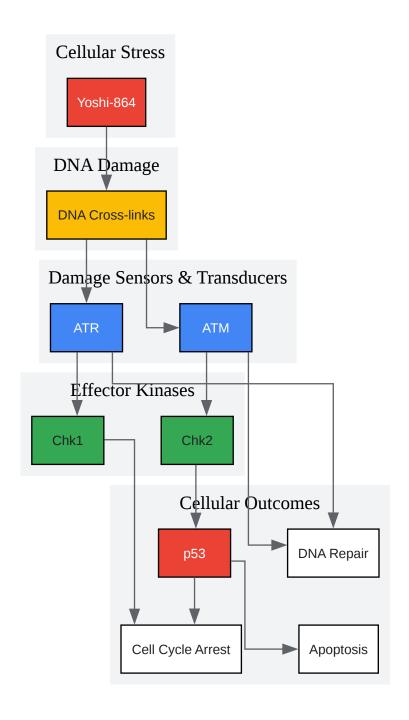
This protocol outlines the administration of **Yoshi-864** to tumor-bearing mice.

- Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous human tumor xenografts are commonly used.
- Dosing: Based on the human data, a starting dose of 2 mg/kg can be used. However, a
 dose-finding study is highly recommended to determine the maximum tolerated dose (MTD)
 in the specific mouse strain.
- Administration Route: Intravenous (IV) injection via the tail vein is the historically
 documented route. Intraperitoneal (IP) injection can be considered as an alternative, though
 it may alter the pharmacokinetic profile.
- Procedure:
 - Animal Preparation: Properly restrain the mouse.
 - Injection: For IV administration, warm the tail to dilate the vein. Administer the prepared
 Yoshi-864 solution slowly and carefully into the lateral tail vein.
 - Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and signs of distress. Tumor volume should be measured 2-3 times per week.
 - Endpoint: The experiment should be terminated when the tumors reach a predetermined size, or if the animals show signs of excessive toxicity, in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizations

Signaling Pathway



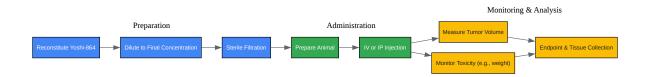


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Caption: DNA Damage Response pathway initiated by Yoshi-864.

Experimental Workflow





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Caption: Experimental workflow for Yoshi-864 in vivo studies.

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